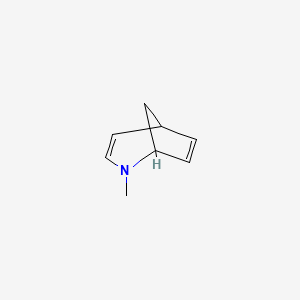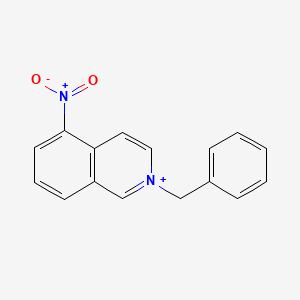![molecular formula C13H17Br2NO B14643248 2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol CAS No. 52702-75-7](/img/structure/B14643248.png)
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol is an organic compound characterized by the presence of bromine atoms and a cyclohexylamino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of a cyclohexylamino group. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where the brominated phenol is reacted with cyclohexylamine under suitable conditions to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Debrominated phenols.
Substitution: Phenolic derivatives with various substituents replacing the bromine atoms.
Applications De Recherche Scientifique
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclohexylamino group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-6-[(4-chlorophenylimino)methyl]phenol
- 2,4-Dibromo-6-[(2,4-dimethylphenylimino)methyl]phenol
- 2,4-Dibromo-6-[(3-methoxyphenylimino)methyl]phenol
Uniqueness
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
52702-75-7 |
|---|---|
Formule moléculaire |
C13H17Br2NO |
Poids moléculaire |
363.09 g/mol |
Nom IUPAC |
2,4-dibromo-6-[(cyclohexylamino)methyl]phenol |
InChI |
InChI=1S/C13H17Br2NO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h6-7,11,16-17H,1-5,8H2 |
Clé InChI |
GQCQBHIXPZFKGM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC2=C(C(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
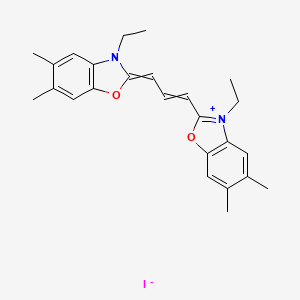

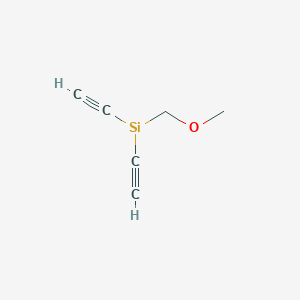
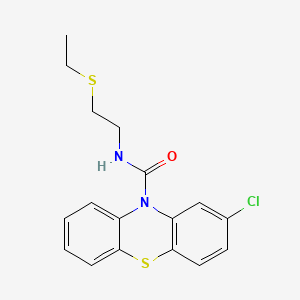
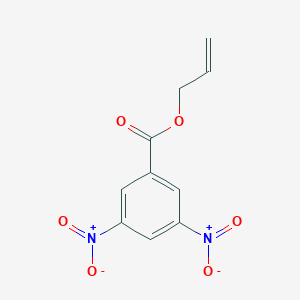
![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)

